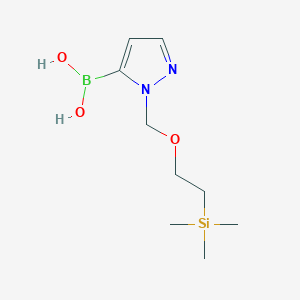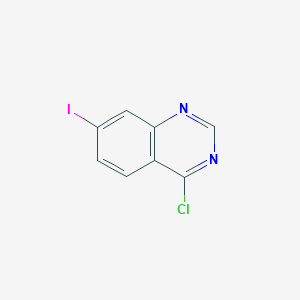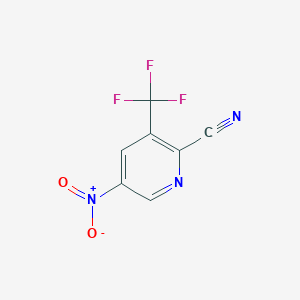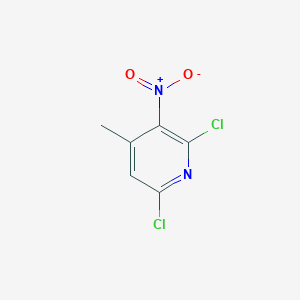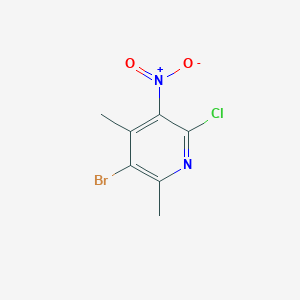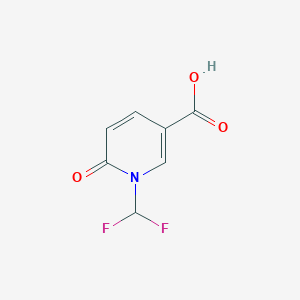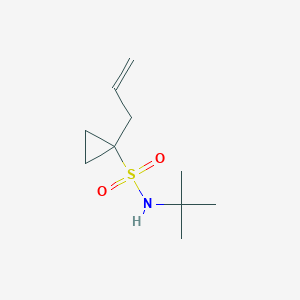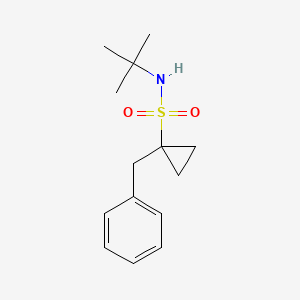![molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7](/img/structure/B1321562.png)
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Descripción general
Descripción
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 352328-41-7 and a molecular weight of 211.67 . It is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has been particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones, which include 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized using various methods . The synthetic methods used for the synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones start from either a preformed pyrimidine ring or a pyridine ring . In one study, a series of new SOS1 inhibitors with the pyrido[2,3-d]pyrimidin-7-one scaffold were designed and synthesized .
Molecular Structure Analysis
The molecular weight of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is 211.67 . The structure of this compound is included in the concept of privileged heterocyclic scaffolds, introduced by Evans in the late 80s . This is probably due to their resemblance with DNA bases .
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activities. For instance, certain derivatives demonstrated activity against human cytomegalovirus (HCMV), although their activity wasn't sufficiently separated from cytotoxicity to warrant further study (Saxena et al., 1988).
Biomedical Applications
These compounds have been recognized for their biomedical applications, particularly due to their structural similarity to nitrogen bases in DNA and RNA. Over 20,000 structures of pyrido[2,3-d]pyrimidine derivatives have been described, indicating their potential in biomedical research (Jubete et al., 2019).
Potential Anticancer Agents
Some new pyrimidines and related condensed ring systems, including derivatives of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have been synthesized and evaluated for their potential as anticancer agents. One such compound showed weak antitumor activity in vitro (Badawey, 1996).
Antimicrobial Activity
Derivatives of this chemical have been synthesized and tested for antimicrobial activities. Some of these derivatives exhibited significant antibacterial and antifungal activities (El-Gazzar et al., 2008).
Direcciones Futuras
Pyrido[2,3-d]pyrimidines, including 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . They have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . Further modifications of these compounds may lead to the discovery of promising inhibitors with favorable drug-like properties for use in the treatment of patients with KRAS mutations .
Propiedades
IUPAC Name |
7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVSLNMFZKAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CC(=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

